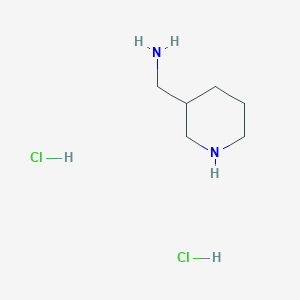

Piperidin-3-ylmethanamine dihydrochloride

説明

Piperidin-3-ylmethanamine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is commonly used in organic synthesis and pharmaceutical research due to its versatile chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

Piperidin-3-ylmethanamine dihydrochloride can be synthesized through several methods. One common approach involves the reductive amination of 3-piperidone with formaldehyde and ammonium chloride, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions typically include:

Reductive Amination: 3-piperidone, formaldehyde, and ammonium chloride are reacted in the presence of a reducing agent such as sodium cyanoborohydride.

Formation of Dihydrochloride Salt: The resulting amine is treated with hydrochloric acid to yield the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

Synthesis of 3-piperidone: This intermediate is prepared through the hydrogenation of pyridine derivatives.

Reductive Amination: Similar to the laboratory method, but optimized for large-scale production.

Purification and Crystallization: The final product is purified through recrystallization to achieve the desired purity and physical form.

化学反応の分析

Types of Reactions

Piperidin-3-ylmethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenated compounds or alkylating agents are used in the presence of a base to facilitate nucleophilic substitution.

Major Products Formed

Oxidation: Imines, nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted piperidine derivatives.

科学的研究の応用

Biological Activities

Piperidin-3-ylmethanamine dihydrochloride exhibits notable interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions suggest potential applications in treating neurological disorders such as anxiety, depression, and addiction. Preliminary studies indicate that this compound may modulate mood and reward pathways, although further clinical studies are necessary to validate these findings .

- Neuroscience : Research indicates that this compound may influence serotonin receptors, which are crucial for mood regulation. Studies have shown its potential in modulating anxiety-related behaviors.

- Pharmacology : The compound's interaction with dopamine receptors suggests it could play a role in addiction treatment by affecting reward pathways .

- Peptide Synthesis : Piperidin derivatives have been utilized as scaffolds for synthesizing peptide analogues, enhancing their stability and biological activity. For instance, studies have demonstrated the incorporation of piperidine moieties into peptide sequences to improve selectivity against specific proteases .

Case Study 1: Interaction with Serotonin Receptors

A study investigated the binding affinity of this compound to serotonin receptors (5-HT). Results indicated a significant interaction that could lead to therapeutic effects in mood disorders .

Case Study 2: Peptide Analogues

Research focused on synthesizing peptide analogues incorporating piperidine moieties to enhance inhibitory activity against cysteine proteases. The introduction of piperidine improved the structural rigidity and biological efficacy of the peptides tested against specific enzymes involved in immune response .

作用機序

The mechanism of action of piperidin-3-ylmethanamine dihydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include:

Hydroxyl Oxidation: Catalyzed by metal catalysts, leading to the formation of hydroxyamine intermediates.

Amination and Imine Reduction: Sequential cascades of amination and imine reduction via hydrogen transfer, forming new carbon-nitrogen bonds.

類似化合物との比較

Piperidin-3-ylmethanamine dihydrochloride can be compared with other piperidine derivatives, such as:

Piperidine: A simpler structure with a single nitrogen atom in the ring.

Piperidin-4-ylmethanamine: Similar structure but with the amine group at the 4-position.

N-Methylpiperidine: A methylated derivative with different chemical properties.

生物活性

Piperidin-3-ylmethanamine dihydrochloride, also known as N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride, is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activity

Piperidine derivatives, including this compound, have been associated with various biological activities such as:

- Anticancer Effects : Studies indicate that piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

- Neurotransmitter Modulation : The compound interacts with neurotransmitter receptors, influencing physiological processes related to the nervous system.

- Antimicrobial Properties : Some piperidine derivatives have shown efficacy against bacterial and fungal infections.

- Analgesic and Anti-inflammatory Effects : Research suggests potential applications in pain management and reducing inflammation.

This compound exhibits its biological effects through several mechanisms:

- Receptor Interaction : The compound binds to various neurotransmitter receptors, including cholinergic receptors, which are crucial for neurotransmission.

- Enzyme Inhibition : It has been reported to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in neurotransmitter degradation .

- Oxidative Stress Reduction : The compound displays antioxidant properties, potentially protecting cells from oxidative damage.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, a study demonstrated that certain piperidine-based compounds significantly reduced the growth of hematological cancer cell lines while promoting the expression of pro-apoptotic genes like p53 and Bax .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| II | Myeloma | 5.2 | Apoptosis induction |

| IV | Leukemia | 4.7 | Apoptosis induction |

Neurotransmitter Modulation

This compound has been shown to modulate neurotransmitter systems effectively. Its interaction with histamine H3 and sigma-1 receptors suggests potential applications in treating neurological disorders and pain management .

Antimicrobial Activity

The antimicrobial efficacy of piperidine derivatives has also been explored. A study reported that certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Case Studies

- Cancer Therapy : In a controlled study involving FaDu hypopharyngeal tumor cells, a derivative of piperidin-3-ylmethanamine demonstrated enhanced cytotoxicity compared to standard chemotherapy agents like bleomycin .

- Pain Management : A series of dual-action compounds based on the piperidine structure were evaluated for analgesic effects in animal models, showing promising results in both nociceptive and neuropathic pain contexts .

特性

IUPAC Name |

piperidin-3-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c7-4-6-2-1-3-8-5-6;;/h6,8H,1-5,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCRWYVOCMRVKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661356 | |

| Record name | 1-(Piperidin-3-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71766-76-2 | |

| Record name | 1-(Piperidin-3-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。